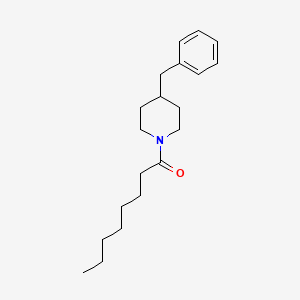
1-(4-Benzylpiperidin-1-yl)octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzylpiperidin-1-yl)octan-1-one , also known by its IUPAC name (1-benzyl-4-piperidinyl)methanamine , is a chemical compound with the molecular formula C20H31NO . It falls within the class of piperidone derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthesis of 1-(4-Benzylpiperidin-1-yl)octan-1-one involves the reaction of a piperidinylamine precursor with an octan-1-one moiety. Specific synthetic routes may vary, but the key step typically includes the condensation of the amine group with the carbonyl group of the ketone. Researchers have explored various synthetic methods to access this compound, aiming for high yields and purity .
Molecular Structure Analysis
The molecular structure of 1-(4-Benzylpiperidin-1-yl)octan-1-one consists of a piperidine ring (with a benzyl substituent at the 4-position) attached to an octan-1-one group. The benzyl group provides rigidity and influences the compound’s biological activity. The overall structure contributes to its pharmacological behavior and interactions with biological targets .
Mechanism of Action
The precise mechanism of action for this compound depends on its specific biological target. It may act as a ligand for receptors, enzymes, or transporters. Researchers have investigated its potential in modulating neurotransmitter systems, ion channels, or other cellular processes. Further studies are needed to elucidate its exact mode of action .
Future Directions
Researchers should explore the pharmacological potential of 1-(4-Benzylpiperidin-1-yl)octan-1-one further. Investigate its receptor binding profiles, evaluate its therapeutic applications (e.g., CNS disorders), and assess its safety and pharmacokinetics. Additionally, structural modifications may lead to novel derivatives with improved properties .
properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)octan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c1-2-3-4-5-9-12-20(22)21-15-13-19(14-16-21)17-18-10-7-6-8-11-18/h6-8,10-11,19H,2-5,9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRYGMMXYZREHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperidin-1-yl)octan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

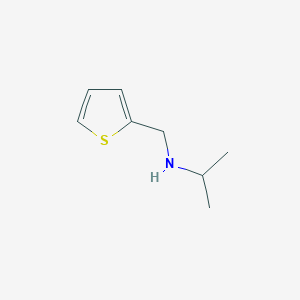
![3-{5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2466199.png)

![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![N-[2-methyl-4-[3-methyl-4-[(2-naphthalen-1-ylacetyl)amino]phenyl]phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2466205.png)
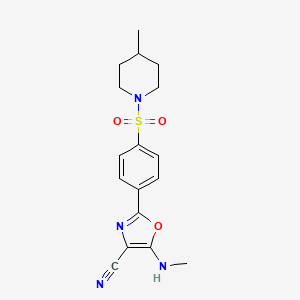
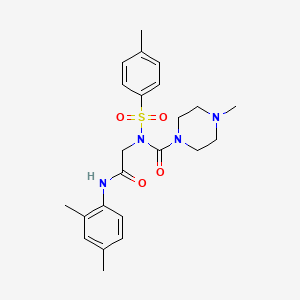
![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466210.png)

![[(1-Cyclopentylpyrazol-5-yl)methyl]methylamine](/img/structure/B2466213.png)

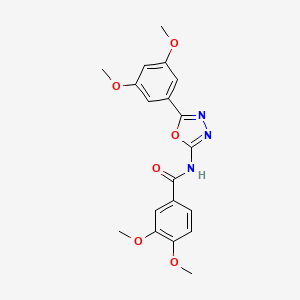
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2466219.png)